Physicochemical Identity: Baseline Molecular and Spectral Confirmation for 3-Ethoxy-2-methyl-propan-1-ol
The compound's identity can be confirmed via standard analytical techniques. Its molecular weight is 118.17 g/mol , and its structural formula is CCOCC(C)CO . SpectraBase contains reference spectral data including 1H NMR, FTIR, and MS (GC) for verification [1]. This data serves as a baseline for identity confirmation but does not provide performance differentiation.
| Evidence Dimension | Molecular Identity |
|---|---|
| Target Compound Data | MW: 118.17 g/mol, SMILES: CCOCC(C)CO, 1H NMR, FTIR, MS (GC) available |
| Comparator Or Baseline | N/A (Absolute characterization) |
| Quantified Difference | N/A |
| Conditions | Standard analytical instrumentation |
Why This Matters
This data is essential for incoming quality control and purity verification upon receipt of the compound.
- [1] SpectraBase. (n.d.). 3-Ethoxy-2-methyl-1-propanol. Compound ID 401JLoa8DL9. View Source
